

# Technical Support Center: Colchicine-d3 Analysis

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## Compound of Interest

Compound Name: Colchicine-d3

Cat. No.: B562005

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Welcome to the technical support center for LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of **Colchicine-d3** during their experiments.

## Frequently Asked Questions (FAQs)

### Q1: What is LC-MS carryover and how do I identify it for Colchicine-d3?

A: Carryover in liquid chromatography-mass spectrometry (LC-MS) is the appearance of an analyte, in this case, **Colchicine-d3**, in a blank injection that occurs after the analysis of a sample containing that analyte.<sup>[1][2]</sup> It is a systematic error that can compromise quantitative accuracy by artificially inflating the analyte signal in subsequent samples.<sup>[1][3][4]</sup>

Protocol for Identifying Carryover:

- **Inject a High-Concentration Standard:** Analyze a **Colchicine-d3** standard at the upper limit of quantitation (ULOQ) or a concentration known to be high.
- **Inject Blank Samples:** Immediately following the high-concentration standard, inject one or more blank samples (e.g., the mobile phase or an extracted matrix blank).<sup>[1][5]</sup>

- Analyze the Blank Chromatograms: Examine the chromatograms of the blank injections for a peak at the retention time and m/z of **Colchicine-d3**.

It is important to distinguish between true carryover and system contamination.[5]

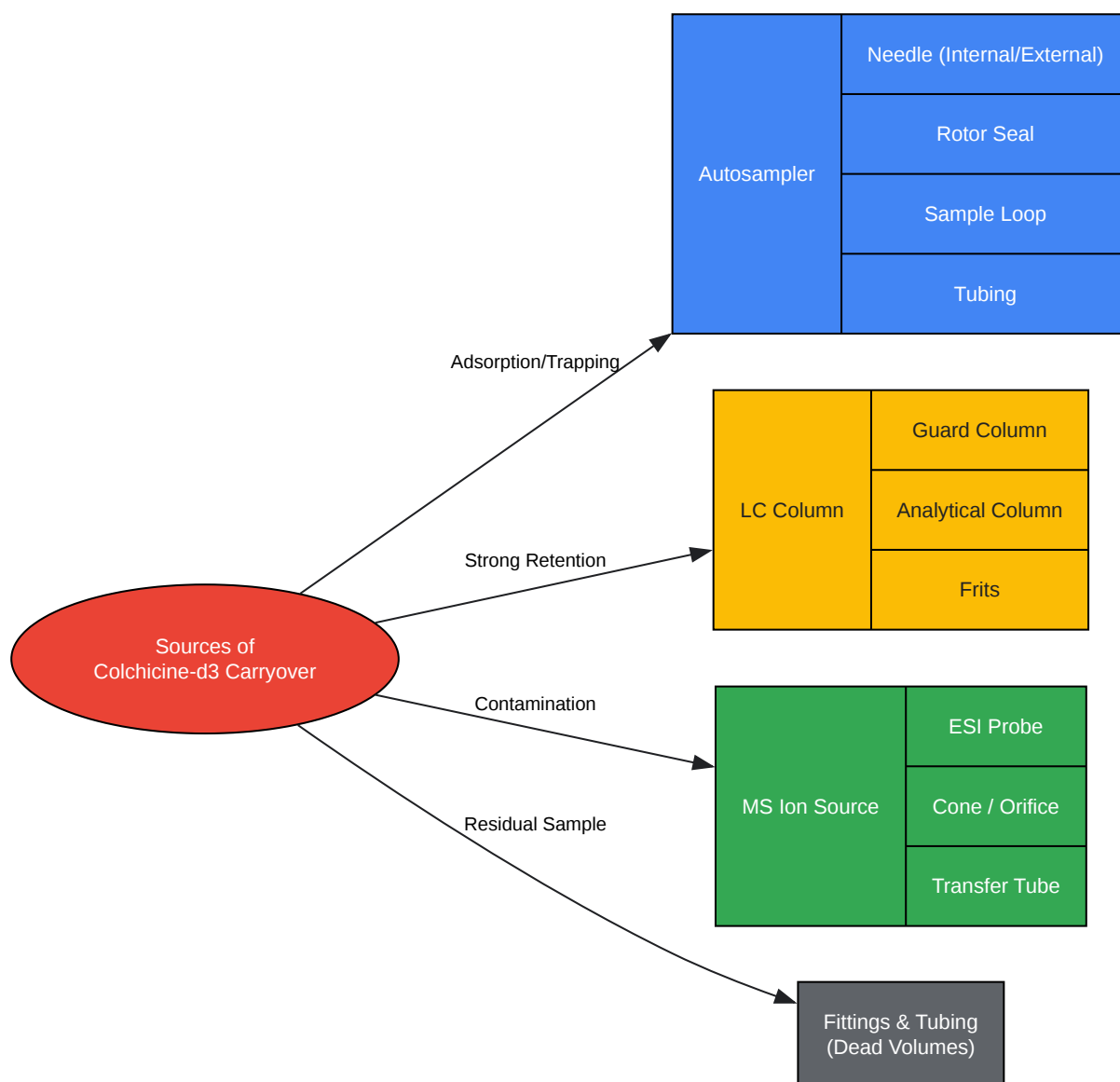
- Classic Carryover: The peak size of **Colchicine-d3** will decrease with each consecutive blank injection.[6]
- Constant Contamination: The peak size remains relatively consistent across multiple blank injections, suggesting a contaminated solvent, mobile phase, or blank matrix.[5][6]

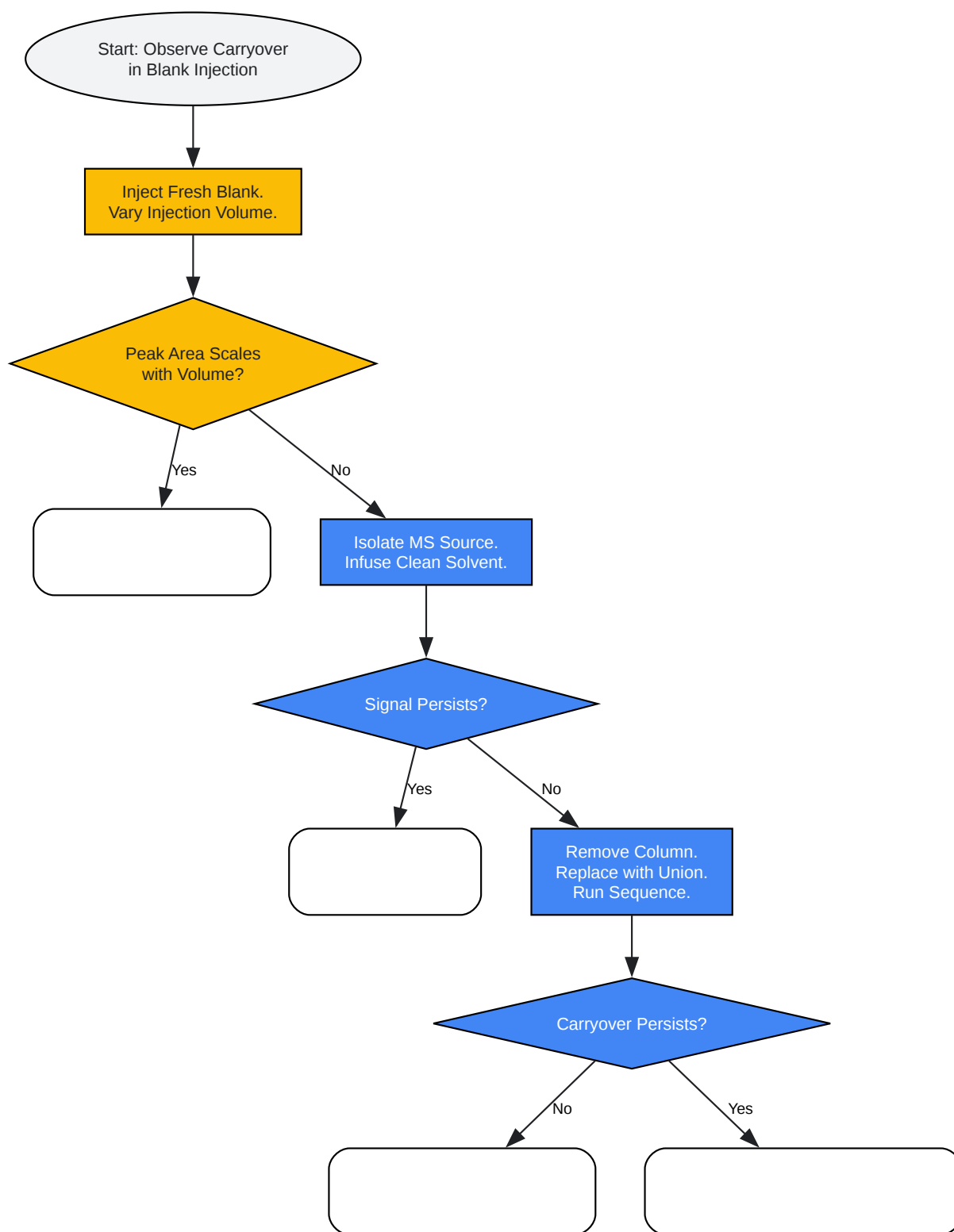
Regulatory guidelines often require that the carryover peak area in a blank injection be less than 20% of the peak area for the lower limit of quantitation (LLOQ).[4][5] For high-sensitivity assays, a target of less than 0.1% of a typical sample signal is often desired.[7]

## Q2: What are the most common sources of **Colchicine-d3** carryover in an LC-MS system?

A: Carryover originates from analyte molecules adsorbing to or being trapped within various components of the LC-MS system.[4][5] Due to its chemical structure, **Colchicine-d3** can exhibit both hydrophobic and ionic interactions, making it susceptible to sticking to surfaces. The most common sources are:

- Autosampler: This is often the primary source of carryover.[1] Key components include the injection needle (both interior and exterior surfaces), rotor seals, injection loop, and transfer tubing.[1][5] Worn or dirty rotor seals are a frequent cause.[5]
- LC Column: **Colchicine-d3** can be strongly retained on the column, particularly if the column is contaminated or if the mobile phase is not strong enough to elute it completely during the gradient.[1][6]
- MS Ion Source: The ion source, including the ESI probe capillary and cone, can become contaminated with non-volatile salts or analyte, leading to a persistent background signal.[1][8]





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